Lanost-8-en-3beta-ol, acetate Lanost-8-en-3beta-ol, acetate
Brand Name: Vulcanchem
CAS No.: 1724-19-2
VCID: VC21207509
InChI: InChI=1S/C32H54O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h21-22,24,27-28H,10-20H2,1-9H3/t22-,24-,27+,28+,30-,31-,32+/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C
Molecular Formula: C32H54O2
Molecular Weight: 470.8 g/mol

Lanost-8-en-3beta-ol, acetate

CAS No.: 1724-19-2

Cat. No.: VC21207509

Molecular Formula: C32H54O2

Molecular Weight: 470.8 g/mol

* For research use only. Not for human or veterinary use.

Lanost-8-en-3beta-ol, acetate - 1724-19-2

Specification

CAS No. 1724-19-2
Molecular Formula C32H54O2
Molecular Weight 470.8 g/mol
IUPAC Name [(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C32H54O2/c1-21(2)11-10-12-22(3)24-15-19-32(9)26-13-14-27-29(5,6)28(34-23(4)33)17-18-30(27,7)25(26)16-20-31(24,32)8/h21-22,24,27-28H,10-20H2,1-9H3/t22-,24-,27+,28+,30-,31-,32+/m1/s1
Standard InChI Key VARRUGKCHMYWET-VBGFMNGASA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C
SMILES CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C

Introduction

Chemical Identification and Structure

Basic Information

Lanost-8-en-3beta-ol, acetate is a steroid acetate with the molecular formula C32H54O2 and a molecular weight of 470.8 g/mol . It is assigned the CAS Registry Number 1724-19-2 . The compound represents an acetylated form of dihydrolanosterol, where the hydroxyl group at the C-3 position is esterified with acetic acid.

Nomenclature and Synonyms

This compound is known by several names in scientific literature and chemical databases:

Common Names and SynonymsRegistration Information
Dihydrolanosterol acetateCAS: 1724-19-2
Lanost-8-en-3β-ol, acetateIUPAC Standard InChIKey: VARRUGKCHMYWET-VBGFMNGASA-N
Lanost-8-en-3β-yl acetateMolecular Formula: C32H54O2
Lanosterole acetateMolecular Weight: 470.77 g/mol
24,25-Dihydrolanosteryl acetate
3β-Acetoxylanost-8-ene

The IUPAC name for the compound is [(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate .

Structural Characteristics

Lanost-8-en-3beta-ol, acetate features a tetracyclic structure characteristic of lanosterols, with an acetoxy group at the C-3 position in the beta orientation and a double bond between C-8 and C-9. The structure includes:

  • A tetracyclic cyclopenta[a]phenanthrene skeleton

  • Seven methyl groups (at positions C-4 (2 methyls), C-10, C-13, C-14, and C-17 side chain)

  • An acetoxy group at C-3 in beta orientation

  • A double bond between C-8 and C-9

  • A 6-methylheptan-2-yl side chain at C-17

Unlike lanosterol acetate, it lacks the double bond at C-24 in the side chain, making it a 24,25-dihydro derivative .

Physical and Chemical Properties

Physical Properties

The physical properties of Lanost-8-en-3beta-ol, acetate include:

PropertyValueReference
Melting Point118-119°C
AppearanceWhite solid
SolubilitySoluble in organic solvents including acetone, methylene chloride, and toluene

Chemical Properties

The chemical reactivity of Lanost-8-en-3beta-ol, acetate is primarily determined by its functional groups:

  • The acetoxy group at C-3 can undergo hydrolysis under basic conditions to yield the corresponding alcohol (dihydrolanosterol)

  • The C-8/C-9 double bond can participate in addition reactions

  • The compound exhibits behaviors typical of steroid acetates, including susceptibility to oxidation and reduction

Computed chemical properties include:

PropertyValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count7

Stereochemistry

The naturally occurring form of Lanost-8-en-3beta-ol, acetate has specific stereochemistry at multiple centers:

  • 3S (beta-orientation of the acetoxy group)

  • 5R, 10S, 13R, 14R, 17R stereochemistry in the tetracyclic core

  • 2R stereochemistry in the side chain

A specific stereoisomer of this compound, Lanost-8-en-3-yl acetate, (3beta,13alpha,14beta,17alpha)-, has also been documented with the alternative name 24-Dihydroeuphol acetate .

Synthesis Methods

Preparation from Lanosterol

Lanost-8-en-3beta-ol, acetate can be prepared from commercial lanosterol through a multi-step process:

  • Purification of commercial lanosterol by recrystallization from acetone/water

  • Selective reduction of the C-24 double bond to yield 24,25-dihydrolanosterol

  • Acetylation of the C-3 hydroxyl group using acetic anhydride and pyridine to form the acetate

The compound can be isolated through column chromatography as a less polar component compared to related derivatives .

Chromatographic Purification

The purification of Lanost-8-en-3beta-ol, acetate typically involves:

  • Column chromatography using toluene/hexane solvent systems (with varying ratios: 1:1, 3:1, and pure toluene)

  • The compound elutes first as the less polar component

  • Recrystallization from acetone/water to yield pure product with melting point of 118-119°C

Related Synthetic Applications

The compound serves as an important intermediate in the synthesis of various lanosterol derivatives, particularly for studies on sterol metabolism. For example:

  • Selective hydroboration of the C-24 double bond of lanosteryl acetate can be used to produce 24-ketolanosteryl acetate

  • It can be used as a starting material for the preparation of labeled lanosterol derivatives for metabolic studies

Biochemical Significance and Applications

Role in Sterol Metabolism

Lanosterol and its derivatives, including Lanost-8-en-3beta-ol, acetate, are pivotal compounds in sterol biochemistry:

  • They serve as precursors in the biosynthesis of cholesterol and other sterols

  • They are involved in metabolic pathways mediated by cytochrome P450 enzymes

  • They can be used to study sterol 14α-demethylase (CYP51) and related enzymes

Research Applications

Lanost-8-en-3beta-ol, acetate finds applications in:

  • Studies on sterol biosynthesis pathways

  • Investigations of enzyme inhibitors targeting sterol metabolism

  • Preparation of related derivatives such as 3β-acetoxy-lanost-8-en-24-one (24-ketolanosteryl acetate), which has been found to be a potent inhibitor of 3-hydroxy-3-methylglutaryl (HMG) CoA reductase activity in cultured mouse L cells

  • Synthetic chemistry as a precursor for more complex steroids

Related Compounds of Interest

Several compounds structurally related to Lanost-8-en-3beta-ol, acetate have been studied for their biological activities:

CompoundRelation to Lanost-8-en-3beta-ol, acetateNoted Activity
Lanost-8-en-3-oneOxidized analog lacking the acetate groupVarious biological studies reported
(24Z)-ethylidenelanost-8-en-3β-ol (Pneumocysterol)Contains an ethylidene group at C-24Detected in Pneumocystis carinii infections
3beta-Acetoxy-5alpha-lanost-8-en-7alpha-olContains an additional hydroxyl group at C-7Structural analog
Lanost-8-en-3β-ol-24-one (24-ketolanosterol)Contains a ketone group at C-24Inhibitor of HMG-CoA reductase

Analytical Methods for Identification

Chromatographic Analysis

Lanost-8-en-3beta-ol, acetate can be identified and characterized using various chromatographic techniques:

  • Thin-layer chromatography (TLC)

  • Gas-liquid chromatography (GLC)

  • High-performance liquid chromatography (HPLC)

Spectroscopic Identification

The compound can be characterized using several spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - provides information about the molecular structure, particularly the acetate group and the C-8/C-9 double bond

  • Mass Spectrometry (MS) - yields molecular weight and fragmentation pattern characteristic of lanosterol derivatives

  • Infrared (IR) spectroscopy - shows characteristic absorption bands for the acetate group and C=C bonds

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